molecular formula C13H18BrNO2 B15072937 Butyl 3-bromo-4-(dimethylamino)benzoate CAS No. 1131594-53-0

Butyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B15072937
CAS No.: 1131594-53-0
M. Wt: 300.19 g/mol
InChI Key: CZWIRUPNUWFGHY-UHFFFAOYSA-N
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Description

Butyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with butanol The compound also contains a dimethylamino group at the meta position relative to the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-bromo-4-(dimethylamino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromo-4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of butyl 3-bromo-4-(dimethylamino)benzyl alcohol.

Scientific Research Applications

Butyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-bromo-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and dimethylamino group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-bromo-3-(dimethylamino)benzoate: Similar structure but with different substitution pattern.

    Butyl 3-chloro-4-(dimethylamino)benzoate: Chlorine atom instead of bromine.

    Butyl 3-bromo-4-(methylamino)benzoate: Methylamino group instead of dimethylamino.

Uniqueness

Butyl 3-bromo-4-(dimethylamino)benzoate is unique due to the specific positioning of the bromine and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1131594-53-0

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

butyl 3-bromo-4-(dimethylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

CZWIRUPNUWFGHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br

Origin of Product

United States

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